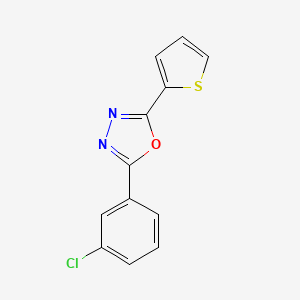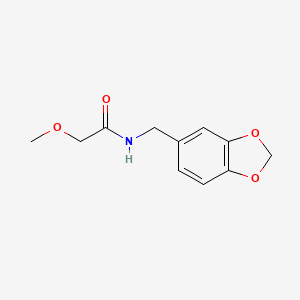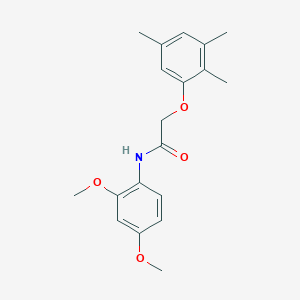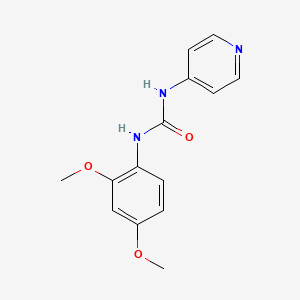
2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole, also known as CPTO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In fungi and bacteria, this compound has been shown to inhibit the activity of various enzymes involved in cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth. In fungi and bacteria, this compound has been shown to disrupt cell wall biosynthesis, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It has been shown to exhibit significant anticancer, antifungal, and antibacterial activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and epilepsy. Another area of interest is the synthesis of this compound-based materials for various applications, including sensors and electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in agriculture.
Synthesemethoden
2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole can be synthesized through various methods, including cyclization reactions, condensation reactions, and oxidation reactions. One of the most commonly used methods for synthesizing this compound is the cyclization of 3-chlorobenzoic acid hydrazide with 2-thiophenecarboxaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The resulting product is then oxidized using hydrogen peroxide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit significant anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and epilepsy. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. In agriculture, this compound has been shown to possess significant herbicidal and insecticidal activities.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUYPPSMABJXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)




methanone](/img/structure/B5811631.png)

![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)